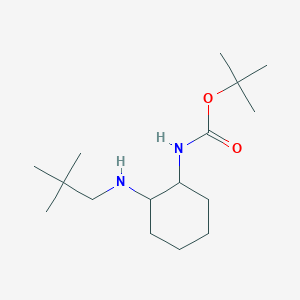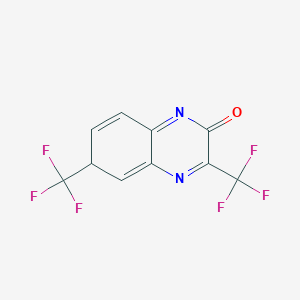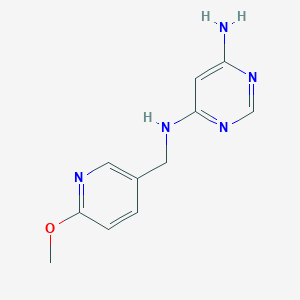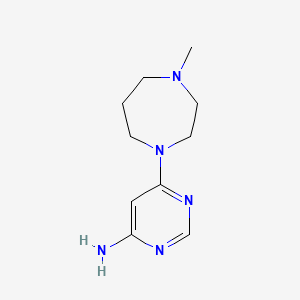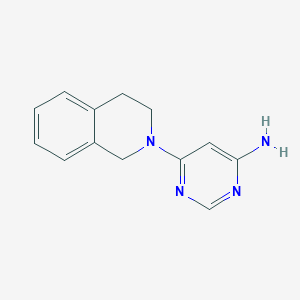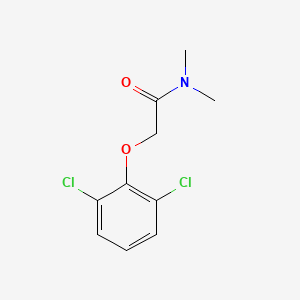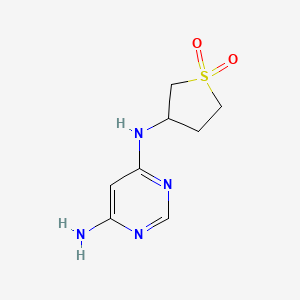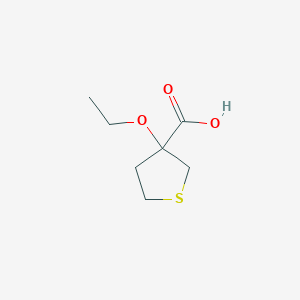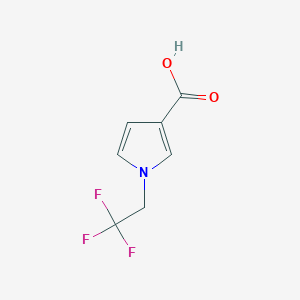
1-(2,2,2-trifluoroethyl)-1H-pyrrole-3-carboxylic acid
Vue d'ensemble
Description
The compound “1-(2,2,2-trifluoroethyl)-1H-pyrrole-3-carboxylic acid” is a pyrrole derivative with a trifluoroethyl group and a carboxylic acid group . Pyrrole is a heterocyclic aromatic organic compound, and the trifluoroethyl group is a fluorinated alkyl group. The presence of the trifluoroethyl group could potentially impart unique properties to the compound due to the high electronegativity of fluorine .
Molecular Structure Analysis
The molecular structure of “1-(2,2,2-trifluoroethyl)-1H-pyrrole-3-carboxylic acid” would likely feature the five-membered pyrrole ring, with the trifluoroethyl group and the carboxylic acid group attached at the 1-position of the ring .Chemical Reactions Analysis
Pyrrole compounds are known to undergo various chemical reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions . The presence of the trifluoroethyl group and the carboxylic acid group could influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2,2,2-trifluoroethyl)-1H-pyrrole-3-carboxylic acid” would be influenced by its molecular structure. For example, the trifluoroethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and stability .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
1-(2,2,2-trifluoroethyl)-1H-pyrrole-3-carboxylic acid is a compound of interest in the field of organic synthesis and chemical reactivity. Research efforts have focused on exploring the synthesis of various pyrrole derivatives due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. For example, the development of novel synthetic routes to alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates showcases the utility of trifluoromethyl-containing building blocks in accessing pyrrole derivatives with significant chemical diversity (Khlebnikov et al., 2018). These methodologies enable the introduction of the trifluoromethyl group, a crucial moiety for enhancing the pharmacokinetic properties of drug molecules.
Structural and Material Science Applications
The structural characterization and application of pyrrole derivatives in material science have also been subjects of investigation. Pyrrole-based compounds, such as those related to 1-(2,2,2-trifluoroethyl)-1H-pyrrole-3-carboxylic acid, find applications in the development of new materials with potential electronic, photonic, and bioactive properties. For instance, studies on the crystal structures of pyrrole-2-carboxylate derivatives reveal insights into their supramolecular assembly and hydrogen bonding, contributing to the design of novel materials with specific functionalities (Liu & Yin, 2021).
Bioactive Compound Synthesis
Research into the synthesis of bioactive compounds using pyrrole derivatives as key intermediates highlights the relevance of these molecules in medicinal chemistry. For example, the asymmetric total synthesis of natural products such as (+)-Ryanodol and (+)-Ryanodine, which involves the use of pyrrole-2-carboxylic acid derivatives, underscores the importance of these compounds in accessing complex natural products with significant biological activities (Masuda et al., 2016). These synthetic endeavors not only provide access to natural products but also allow for the exploration of their biological functions and potential therapeutic applications.
Orientations Futures
Fluorinated compounds, including those with trifluoroethyl groups, are of significant interest in various fields, including medicinal chemistry and materials science . Therefore, “1-(2,2,2-trifluoroethyl)-1H-pyrrole-3-carboxylic acid” and similar compounds could have potential applications in these areas.
Propriétés
IUPAC Name |
1-(2,2,2-trifluoroethyl)pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c8-7(9,10)4-11-2-1-5(3-11)6(12)13/h1-3H,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUJZDVAPBRYNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1C(=O)O)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,2-trifluoroethyl)-1H-pyrrole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one](/img/structure/B1469931.png)
![8-chloro-Imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B1469933.png)
![3-Phenyl-4-[(trifluoroacetyl)amino]butanoic acid](/img/structure/B1469934.png)
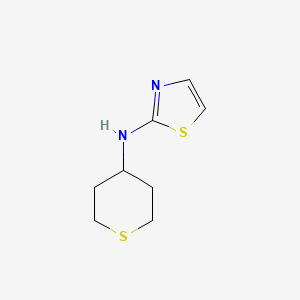
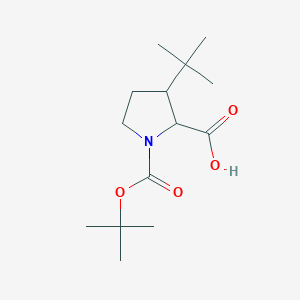
![1-(tert-Butoxycarbonyl)-3-[3-(4-fluorophenoxy)phenyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1469939.png)
